molecular formula C24H29N5O3 B13389773 N-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-3-yl)methyl)-N-pentanoyl-L-valine

N-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-3-yl)methyl)-N-pentanoyl-L-valine

Cat. No.: B13389773
M. Wt: 435.5 g/mol
InChI Key: LRPQGDUOPBRUDL-QFIPXVFZSA-N
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Description

Valsartan is a medication widely used to treat high blood pressure (hypertension) and heart failure. It belongs to a class of drugs known as angiotensin II receptor blockers (ARBs). Valsartan works by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict, thereby relaxing and widening the blood vessels. This helps to lower blood pressure and makes it easier for the heart to pump blood .

Chemical Reactions Analysis

Valsartan undergoes various chemical reactions, including:

    Oxidation: Valsartan can be oxidized to form different metabolites.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Valsartan can undergo substitution reactions, particularly involving the tetrazole ring. Common reagents used in these reactions include Lewis acids, organozinc compounds, and sodium azide.

Mechanism of Action

Valsartan works by blocking the angiotensin II type 1 (AT1) receptors, preventing angiotensin II from binding and exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone levels, decreased cardiac activity, and increased sodium excretion. By inhibiting the renin-angiotensin-aldosterone system (RAAS), valsartan helps to manage hypertension, heart failure, and other cardiovascular diseases .

Comparison with Similar Compounds

Valsartan is often compared with other ARBs such as losartan, telmisartan, and olmesartan. While all these compounds work by blocking the AT1 receptors, valsartan is unique in its specific binding affinity and pharmacokinetic properties. For instance, telmisartan has a longer half-life compared to valsartan, making it suitable for once-daily dosing . Losartan, on the other hand, is known for its active metabolite, which also contributes to its antihypertensive effects . Other similar compounds include candesartan and irbesartan, each with its own unique pharmacological profile .

Properties

Molecular Formula

C24H29N5O3

Molecular Weight

435.5 g/mol

IUPAC Name

(2S)-3-methyl-2-[pentanoyl-[[3-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid

InChI

InChI=1S/C24H29N5O3/c1-4-5-13-21(30)29(22(16(2)3)24(31)32)15-17-9-8-10-18(14-17)19-11-6-7-12-20(19)23-25-27-28-26-23/h6-12,14,16,22H,4-5,13,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1

InChI Key

LRPQGDUOPBRUDL-QFIPXVFZSA-N

Isomeric SMILES

CCCCC(=O)N(CC1=CC(=CC=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O

Canonical SMILES

CCCCC(=O)N(CC1=CC(=CC=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O

Origin of Product

United States

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